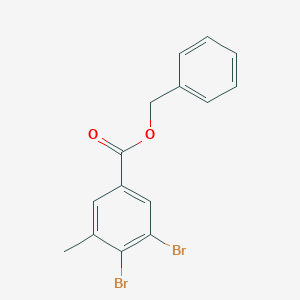

Benzyl 3,4-dibromo-5-methylbenzoate

Description

Significance of Substituted Benzoate (B1203000) Ester Frameworks in Organic Synthesis

Substituted benzoate esters are versatile intermediates and building blocks in organic synthesis. mdpi.com They are ester derivatives of benzoic acid and are integral to the creation of a wide array of more complex molecules. foodb.ca Their utility stems from the reactivity of both the ester functional group and the substituted aromatic ring.

The ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for numerous transformations, including amide bond formation and further esterifications. vulcanchem.com Conversely, the ester can undergo reduction to produce primary alcohols. organic-chemistry.org The synthesis of benzoate esters themselves is often achieved through the esterification of benzoic acids with alcohols, a reaction that can be catalyzed by acids or facilitated by coupling agents. mdpi.comchemicalbook.com

These frameworks are not only synthetic intermediates but are also found in molecules with specific applications, such as liquid crystals. The physical properties of these materials are highly dependent on the nature of the substituents on the benzoate core. scispace.com Furthermore, the strategic placement of substituents on the benzoate ring allows for the synthesis of complex pharmaceutical and material science targets.

Role of Aromatic Bromine Substituents in Chemical Transformations

Aromatic compounds containing bromine substituents are fundamental building blocks in organic synthesis. tiktok.com The introduction of bromine onto an aromatic ring, typically via electrophilic aromatic substitution, significantly alters the molecule's reactivity and provides a handle for subsequent transformations. libretexts.orgpressbooks.pub While aromatic rings are generally less reactive than alkenes, the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), facilitates the bromination of benzene (B151609) and its derivatives. pressbooks.pubcsbsju.edu This reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

The carbon-bromine bond is a key functional group for a variety of powerful cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, enabling the construction of complex molecular architectures. The electron-withdrawing nature of bromine also influences the electronic properties of the aromatic ring, affecting its reactivity towards further substitution reactions. vulcanchem.com

Contextualization of Benzyl (B1604629) 3,4-dibromo-5-methylbenzoate within Advanced Organic Chemistry Research

Benzyl 3,4-dibromo-5-methylbenzoate is a specific example that embodies the synthetic utility discussed in the previous sections. Its structure combines a benzyl ester with a highly substituted benzene ring containing two bromine atoms and a methyl group. This particular arrangement of substituents makes it a valuable intermediate in advanced organic chemistry research.

The molecular formula of this compound is C₁₅H₁₂Br₂O₂, with a molecular weight of 384.07 g/mol . vulcanchem.com The key structural features of this compound are the benzyl ester group and the 3,4-dibromo-5-methyl substitution pattern on the benzoate ring. The two bromine atoms provide two distinct sites for sequential and selective cross-coupling reactions, allowing for the stepwise introduction of different functional groups. The methyl group and the substitution pattern influence the electronic environment of the ring.

The benzyl ester group is a common protecting group for carboxylic acids. It is relatively stable but can be cleaved under specific conditions, such as hydrogenolysis, to reveal the carboxylic acid. This allows for the manipulation of other parts of the molecule while the acid functionality is masked. The hydrolysis of the ester group would yield 3,4-dibromo-5-methylbenzoic acid, itself a potential starting material for further reactions. vulcanchem.com The combination of a modifiable ester group and two reactive bromine atoms on a benzene ring makes this compound a versatile platform for the synthesis of complex, polysubstituted aromatic compounds.

Physicochemical Properties of this compound

| Property | Value/Description | Basis of Estimation |

| Molecular Weight | 384.07 g/mol | Calculated from formula vulcanchem.com |

| Molecular Formula | C₁₅H₁₂Br₂O₂ | vulcanchem.com |

| Density | ~1.6–1.8 g/cm³ | Based on brominated aromatic analogs vulcanchem.com |

| Boiling Point | >300°C (decomposes) | Based on high molecular weight esters vulcanchem.com |

| Melting Point | 120–140°C | Estimated based on halogen bonding effects vulcanchem.com |

| LogP (octanol-water) | 3.8–4.2 | Estimated by group contribution methods vulcanchem.com |

| Solubility in Water | <0.1 mg/mL | Low due to lipophilicity vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3,4-dibromo-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O2/c1-10-7-12(8-13(16)14(10)17)15(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSDNQIFBQCZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Benzyl 3,4 Dibromo 5 Methylbenzoate

Esterification Approaches for Benzyl (B1604629) Benzoate (B1203000) Formation

The initial phase in the synthesis of the target molecule involves the creation of the benzyl ester linkage. This can be accomplished through several established chemical routes, including direct esterification, transesterification, or coupling reactions. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions.

Direct Esterification Techniques

Direct esterification, often referred to as Fischer-Speier esterification, is a fundamental and atom-efficient method for producing esters. tandfonline.com This approach involves the reaction of a carboxylic acid, in this case, 3,4-dibromo-5-methylbenzoic acid, with benzyl alcohol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which protonates the carboxyl group, rendering it more susceptible to nucleophilic attack by the alcohol. tcu.eduyoutube.comunesp.br

To drive the reversible reaction toward the product, water, a byproduct, is often removed from the reaction mixture. organic-chemistry.orggoogle.com Modern methodologies have introduced a variety of catalysts to facilitate this transformation under milder conditions. These include inexpensive and non-toxic metal catalysts like iron(III) acetylacetonate (B107027), which has been shown to be effective for a range of carboxylic acids and alcohols. tandfonline.com Heterogeneous catalysts, such as porous polymeric acid resins or sulfated metal-incorporated silicates (S-Fe-MCM-48), are also employed, offering advantages like easy separation and reusability. organic-chemistry.orgresearchgate.netnih.gov Microwave irradiation has also been utilized to promote the reaction, significantly reducing reaction times. unesp.br

Table 1: Catalysts for Direct Esterification of Benzoic Acids

| Catalyst Type | Specific Example | Key Features |

|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Traditional, strong acid catalyst. tcu.eduunesp.br |

| Lewis Acid | Iron(III) acetylacetonate (Fe(acac)₃) | Inexpensive, moisture-stable, non-toxic. tandfonline.com |

| Heterogeneous | Sulfonated Silica (B1680970) Gel (SiO₂–SO₃H) | Water-tolerant, reusable, effective under microwave irradiation. unesp.br |

| Heterogeneous | Porous Polymeric Acid Resin | Enables reaction without water removal, reusable. organic-chemistry.orgresearchgate.net |

| Heterogeneous | S-Fe-MCM-48 | High selectivity, robust, and reusable for multiple cycles. nih.gov |

Transesterification Processes

Transesterification is an alternative route where a pre-existing ester, such as methyl 3,4-dibromo-5-methylbenzoate, is converted into the corresponding benzyl ester by reacting it with benzyl alcohol in the presence of a catalyst. This method is particularly useful when the methyl or ethyl ester of the carboxylic acid is more readily available than the acid itself. acs.org

The process is an equilibrium reaction that is typically driven to completion by using an excess of benzyl alcohol or by removing the lower-boiling alcohol (e.g., methanol) as it is formed. Titanate-based catalysts have demonstrated high activity and efficiency in the transesterification of methyl benzoate to benzyl benzoate, achieving conversions up to 100% under optimized conditions. acs.org This approach avoids the production of water, which can simplify the workup procedure compared to direct esterification.

Coupling Reactions Utilizing Benzyl Halides and Benzoic Acid Derivatives

The formation of benzyl esters can also be achieved through the coupling of a benzoic acid salt with a benzyl halide. This nucleophilic substitution reaction is a robust and widely used method. In the context of synthesizing the target compound, this would involve reacting a salt of 3,4-dibromo-5-methylbenzoic acid (e.g., sodium or potassium 3,4-dibromo-5-methylbenzoate) with a benzyl halide like benzyl chloride or benzyl bromide. google.comgoogle.com

This reaction is often facilitated by the use of a phase transfer catalyst, such as triethylbenzylammonium bromide, especially when conducted in a biphasic system (e.g., water and an organic solvent). google.comresearchgate.net The phase transfer catalyst helps to transport the benzoate anion from the aqueous phase to the organic phase where it can react with the benzyl halide. google.com

The key reagents for this coupling strategy are the activated benzoic acid and the benzyl halide. 1-(Bromomethyl)benzene, the systematic name for benzyl bromide, is a common and effective reagent for this purpose. sigmaaldrich.comresearchgate.net A specific example involves the esterification of 5-bromo-4-methylsalicylic acid, where the acid is first deprotonated with a mild base like potassium bicarbonate (KHCO₃) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of 1-(bromomethyl)benzene to form the benzyl ester. researchgate.net This method is directly applicable to the synthesis of Benzyl 3,4-dibromo-5-methylbenzoate from its corresponding carboxylic acid.

Other catalytic systems have been developed to perform benzylation under neutral conditions, which is advantageous for substrates with acid- or base-sensitive functional groups. nih.gov Reagents like 2-benzyloxy-1-methylpyridinium triflate can deliver an electrophilic benzyl group under thermal conditions, providing a mild alternative to traditional methods. beilstein-journals.orgsigmaaldrich.com

Table 2: Reagents and Conditions for Benzyl Ester Formation via Coupling

| Benzoic Acid Derivative | Benzylating Agent | Catalyst/Base | Solvent | Key Features |

|---|---|---|---|---|

| Sodium Benzoate | Benzyl Chloride | Phase Transfer Catalyst | Water/Organic | Industrial process, high conversion rate. google.com |

| Benzoic Acid | Benzyl Bromide | Potassium Hydroxide (B78521) (KOH) | Dichloroethane/Water | Quantitative yield on a large scale with a phase transfer catalyst. researchgate.net |

| 5-Bromo-4-methylsalicylic acid | 1-(Bromomethyl)benzene | Potassium Bicarbonate (KHCO₃) | Dimethylformamide (DMF) | Mild conditions, applicable to substituted benzoates. researchgate.net |

| Carboxylic Acid | 2-Benzyloxy-1-methylpyridinium triflate | None (thermal) | Toluene (B28343) or Trifluorotoluene | Neutral reaction conditions, suitable for sensitive substrates. nih.govbeilstein-journals.org |

Selective Aromatic Bromination Methodologies

The second crucial stage in the synthesis is the introduction of two bromine atoms onto the aromatic ring at specific positions (regioselectively). Aryl bromides are valuable synthetic intermediates, frequently used in cross-coupling reactions. mdpi.com The synthesis of this compound requires a bromination method that directs the bromine atoms to the C-3 and C-4 positions of the 5-methylbenzoate precursor.

Regioselective Dibromination of Methylbenzoate Precursors

The regiochemical outcome of electrophilic aromatic bromination is governed by the electronic effects of the substituents already present on the benzene (B151609) ring. nih.gov In a precursor such as methyl 5-methylbenzoate, the methyl group (-CH₃) is an activating, ortho-, para-director, while the methoxycarbonyl group (-COOCH₃) is a deactivating, meta-director. The methyl group at C-5 directs incoming electrophiles to positions 2, 4, and 6, whereas the ester at C-1 directs to position 3. The combined influence of these groups makes achieving the precise 3,4-dibromo substitution pattern a synthetic challenge that requires careful selection of reagents and conditions.

Various brominating agents can be used, including molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS), which is often used for more selective brominations. mdpi.com Zeolites have also been employed as shape-selective catalysts to enhance the formation of specific isomers, particularly the para-bromo product. rsc.orgresearchgate.netgoogle.com For instance, reactions of mono-substituted aromatics with bromine in the presence of zeolite NaY proceed with high yield and selectivity for the para-bromo product. rsc.org While direct literature for the one-pot 3,4-dibromination of a 5-methylbenzoate precursor is scarce, the synthesis would likely proceed through a stepwise approach or by using a carefully designed catalytic system to control the regioselectivity against the formation of other isomers, such as the 3,5-dibromo or 2,3-dibromo products.

Electrophilic Aromatic Substitution for Bromine Introduction

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing bromine to an aromatic ring. youtube.com This reaction involves the generation of a strong electrophile, typically Br+, which then attacks the electron-rich benzene ring. lumenlearning.com A common method for generating the bromine electrophile is the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). lumenlearning.com The catalyst polarizes the Br-Br bond, creating a more potent electrophile capable of overcoming the aromatic stability of the benzene ring. youtube.comlumenlearning.com

The general mechanism proceeds in two steps:

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation of the arenium ion to restore aromaticity and yield the brominated product. youtube.com

For the synthesis of polysubstituted benzenes, the existing substituents on the ring play a crucial role in directing the position of the incoming bromine atom.

Radical Bromination Techniques for Aromatic Systems

While electrophilic substitution is the primary method for brominating the aromatic ring itself, radical bromination is a key technique for the halogenation of benzylic positions (the carbon atom adjacent to the aromatic ring). This method is not directly applicable for introducing bromine onto the aromatic ring of this compound but is relevant in the broader context of functionalizing substituted toluenes which could be precursors. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) are commonly used for this purpose. The reaction proceeds via a radical chain mechanism, selectively brominating the benzylic carbon.

Influence of Methyl Group on Bromination Regioselectivity

The methyl group (-CH₃) is an activating, ortho, para-directing group in electrophilic aromatic substitution. youtube.comopenstax.org This means it increases the rate of reaction compared to unsubstituted benzene and directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. This directing effect is due to two main factors:

Inductive Effect: The methyl group is weakly electron-donating through the sigma bond, which enriches the electron density of the entire ring, making it more attractive to electrophiles. openstax.org

Hyperconjugation: The overlap of the C-H sigma bonds of the methyl group with the pi system of the aromatic ring provides additional resonance stabilization to the carbocation intermediates formed during ortho and para attack. This stabilization is not possible for the meta intermediate, making the ortho and para pathways more favorable. openstax.org

In a disubstituted ring, the directing effects of both substituents must be considered. When an activating group (like methyl) and a deactivating group are present, the activating group's directing effect generally dominates. jove.com However, steric hindrance from bulky groups can influence the ratio of ortho to para products. jove.com

Introduction of the Methyl Group onto the Aromatic Ring

The introduction of a methyl group onto the aromatic ring is a key step in the synthesis of the target molecule's precursors. The most common method for this transformation is the Friedel-Crafts alkylation. This reaction involves the treatment of an aromatic ring with an alkyl halide (e.g., methyl chloride or methyl bromide) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds by the formation of a carbocation or a carbocation-like complex, which then acts as the electrophile in an electrophilic aromatic substitution reaction. A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution. Another limitation is that the reaction is not effective on strongly deactivated rings, such as those bearing a nitro group. openstax.orgpressbooks.pub

Integrated Multi-Step Synthesis Pathways

The synthesis of a polysubstituted molecule like this compound typically requires a multi-step approach where the order of reactions is critical to achieve the desired substitution pattern. lumenlearning.compressbooks.pub

Stepwise Functionalization and Derivatization

A plausible retrosynthetic analysis would involve the final step being the esterification of 3,4-dibromo-5-methylbenzoic acid with benzyl alcohol. Therefore, the primary challenge lies in the synthesis of the substituted benzoic acid precursor.

A potential forward synthesis could start from a readily available substituted toluene. For instance, starting with 3-bromo-5-methylbenzoic acid, a second bromination step would be required. The directing effects of the existing bromine (ortho, para-directing but deactivating) and the methyl group (ortho, para-directing and activating) would need to be carefully managed to achieve bromination at the 4-position. The carboxyl group is a meta-director, which would direct an incoming electrophile to the position between the bromine and methyl groups. The activating effect of the methyl group would likely be the dominant factor.

Table 1: Potential Reagents for Stepwise Synthesis

| Step | Transformation | Potential Reagents |

|---|---|---|

| 1 | Bromination of a suitable toluene derivative | Br₂ / FeBr₃ |

| 2 | Oxidation of the methyl group to a carboxylic acid | KMnO₄, H₂O, heat |

| 3 | Further bromination of the benzoic acid derivative | Br₂, Lewis Acid (e.g., FeBr₃) |

For the final esterification step, several methods can be employed. The Fischer-Speier esterification involves heating the carboxylic acid and alcohol with a strong acid catalyst. libretexts.orgelsevierpure.comlibretexts.orgyoutube.com Alternatively, for more sensitive substrates, milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be utilized. openstax.orgpressbooks.publibretexts.orgnih.gov

One-Pot Synthetic Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer advantages in terms of efficiency and reduced waste. azom.comorgsyn.orgnih.gov While a specific one-pot synthesis for this compound is not readily found in the literature, the principles can be applied. For example, a one-pot procedure could potentially combine the bromination and esterification steps. However, the compatibility of the reagents and reaction conditions for each step would need to be carefully optimized to avoid side reactions and ensure a good yield of the desired product. The development of such a process would represent a significant advancement in the synthesis of this and related polysubstituted aromatic compounds. azom.com

Chemical Reactivity and Transformation Pathways of Benzyl 3,4 Dibromo 5 Methylbenzoate

Reactions Involving the Ester Functionality

The ester group is a key site for several fundamental organic reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis of the ester bond in Benzyl (B1604629) 3,4-dibromo-5-methylbenzoate results in the cleavage of the molecule to produce 3,4-dibromo-5-methylbenzoic acid and benzyl alcohol. This process can be catalyzed by either acid or base and is an equilibrium reaction. google.com

Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the reaction proceeds via saponification. google.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically an irreversible process as the resulting carboxylate anion is deprotonated under the basic conditions. The process can be driven to completion by using a sufficient amount of base. google.com

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. This pathway is reversible and requires heating to proceed at a practical rate. google.com Specialized Lewis acids like tin(IV) chloride have also been shown to selectively cleave benzyl esters. dal.ca

Table 1: Comparison of Hydrolytic Cleavage Mechanisms for Benzyl 3,4-dibromo-5-methylbenzoate

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) or Lewis acids | Strong bases (e.g., NaOH, KOH) |

| Mechanism | Reversible; equilibrium-controlled | Essentially irreversible |

| Products | 3,4-dibromo-5-methylbenzoic acid + Benzyl alcohol | Sodium 3,4-dibromo-5-methylbenzoate + Benzyl alcohol |

| Conditions | Typically requires heat | Often proceeds at room temperature or with mild heating |

Transesterification is a process where the benzyl alcohol moiety of the ester is exchanged with another alcohol. For this compound, this reaction would involve reacting the compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst. This would yield a new ester, 3,4-dibromo-5-methylbenzoate esterified with the new alcohol (R'), and release benzyl alcohol.

This method is widely used industrially for the synthesis of various esters. acs.orggoogle.com For instance, the transesterification of methyl benzoate (B1203000) with benzyl alcohol is a known route to produce benzyl benzoate. google.comatamankimya.com The reaction is an equilibrium process, and it can be driven towards the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., benzyl alcohol) by distillation. Common catalysts include titanates, which show high activity and conversion rates. acs.orgacs.org

The ester functionality of this compound can be reduced to yield primary alcohols. This transformation requires a strong reducing agent, as esters are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, reducing the ester to two alcohol fragments. doubtnut.com In this case, the reaction would cleave the ester and reduce the carboxyl group, yielding (3,4-dibromo-5-methylphenyl)methanol and benzyl alcohol.

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not potent enough to reduce esters to alcohols under standard conditions. quora.com The selective reduction to an aldehyde is more challenging and typically requires specialized reagents or conditions to stop the reaction at the intermediate aldehyde stage.

Reactions at the Bromine-Substituted Aromatic Ring

The two bromine atoms on the benzene (B151609) ring are key sites for reactions that form new bonds, particularly through nucleophilic substitution or metal-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group, such as a bromide, on an aromatic ring by a nucleophile. This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com

In this compound, the substituents are a methyl group (weakly electron-donating) and a benzoate ester group (weakly electron-withdrawing). Neither of these groups provides the strong activation required for the SₙAr reaction to occur under mild conditions. msu.edu Therefore, forcing conditions, such as high temperatures and pressures, would be necessary to achieve nucleophilic substitution, making this a less common transformation pathway for this specific substrate compared to metal-catalyzed methods. msu.edu

The bromine atoms on this compound serve as excellent handles for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming new carbon-carbon bonds under relatively mild conditions and tolerate a wide range of functional groups, including esters. organic-chemistry.org The two bromine atoms at positions 3 and 4 may exhibit different reactivities due to steric and electronic effects, potentially allowing for selective or sequential couplings.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnumberanalytics.com Reacting this compound with an arylboronic acid would yield a biaryl product. sandiego.edu

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.com This would append a vinyl group to the aromatic ring of the parent molecule, replacing one or both bromine atoms. youtube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This would result in the formation of an alkynylated derivative of this compound. The different reactivity of aryl bromides versus iodides can allow for selective couplings. wikipedia.org

Negishi Coupling: The Negishi reaction couples the aryl bromide with an organozinc reagent. wikipedia.org This is a highly effective method for forming C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds and is known for its broad substrate scope and tolerance of functional groups like esters. organic-chemistry.orgnih.gov

Table 2: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Type Example |

| Suzuki Coupling | R-B(OH)₂ (Boronic Acid) | Pd(0) complex + Base | Aryl-Aryl or Aryl-Alkyl | Benzyl 3-bromo-5-methyl-4-phenylbenzoate |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | Pd(0) complex + Base | Aryl-Vinyl | Benzyl 3-bromo-4-ethenyl-5-methylbenzoate |

| Sonogashira Coupling | Terminal Alkyne (e.g., H−C≡C−R) | Pd(0) complex + Cu(I) + Amine Base | Aryl-Alkynyl | Benzyl 3-bromo-5-methyl-4-(phenylethynyl)benzoate |

| Negishi Coupling | R-Zn-X (Organozinc) | Pd(0) or Ni(0) complex | Aryl-Alkyl or Aryl-Aryl | Benzyl 3-bromo-4-ethyl-5-methylbenzoate |

Reduction of Aryl Bromides

The bromine atoms attached to the aromatic ring of this compound are susceptible to reduction, a process that replaces the halogen with a hydrogen atom. This transformation can be achieved through various catalytic and non-catalytic methods.

One of the most common methods for the reduction of aryl bromides is catalytic hydrogenation. This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base. The base, often sodium acetate (B1210297) or triethylamine, is crucial for neutralizing the hydrobromic acid that is formed as a byproduct. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve selective debromination.

Another powerful technique for the reduction of aryl halides is the use of metal hydrides, such as tributyltin hydride (Bu3SnH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This radical-mediated reduction proceeds through a chain mechanism and is generally effective for a wide range of aryl halides.

Below is a table summarizing potential conditions for the reduction of the aryl bromides in this compound:

| Reagent/Catalyst | Conditions | Products |

| H₂, Pd/C, Base (e.g., NaOAc) | Varies (pressure, temp.) | Benzyl 3-bromo-5-methylbenzoate and/or Benzyl 5-methylbenzoate |

| Bu₃SnH, AIBN | Reflux in an inert solvent (e.g., toluene) | Benzyl 3-bromo-5-methylbenzoate and/or Benzyl 5-methylbenzoate |

Reactions at the Benzylic Methylene (B1212753) Group (-CH₂O-)

The benzylic methylene group in this compound is a key site for various chemical transformations due to its position adjacent to both an aromatic ring and an oxygen atom.

The benzylic methylene group can be oxidized to a carbonyl group, leading to the formation of an anhydride (B1165640) or other oxidized products, depending on the reaction conditions and the oxidizing agent used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can cleave the benzylic C-O bond. However, milder and more selective oxidizing agents are often preferred to avoid unwanted side reactions.

The benzylic carbon is susceptible to nucleophilic attack, which can result in the displacement of the 3,4-dibromo-5-methylbenzoate leaving group. This Sₙ1 or Sₙ2 type reaction is facilitated by the stability of the resulting benzylic carbocation or the ability of the leaving group to depart. A wide variety of nucleophiles, including halides, cyanides, and alkoxides, can be employed to introduce new functional groups at the benzylic position.

The benzylic C-H bonds of the methylene group are relatively weak and can undergo homolytic cleavage to form a stabilized benzylic radical. This reactivity can be exploited in various radical-mediated reactions. For instance, in the presence of a radical initiator, the benzylic position can be halogenated or can participate in addition reactions to unsaturated systems.

Reactions Involving the Aromatic Methyl Group

The methyl group attached to the benzene ring also offers opportunities for functionalization, primarily through reactions at its benzylic position.

A common and selective method for the bromination of the benzylic methyl group is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or light. This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This radical then reacts with NBS to yield the brominated product and a succinimidyl radical, which continues the chain. This method is highly regioselective for the benzylic position over other C-H bonds in the molecule.

The following table outlines the expected transformation:

| Starting Material | Reagents | Product |

| This compound | N-Bromosuccinimide (NBS), AIBN (or light) | Benzyl 3,4-dibromo-5-(bromomethyl)benzoate |

Benzylic Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The methyl group attached to the benzene ring of this compound is susceptible to oxidation, a common transformation for benzylic C-H bonds. This reaction can convert the methyl group into a carboxylic acid, yielding a tricarboxylic acid derivative. Several methods are available for the oxidation of benzylic methyl groups on aromatic rings, and these can be extrapolated to predict the reactivity of the target compound.

One effective method involves photoirradiation of toluene (B28343) derivatives in the presence of bromine and water. d-nb.infoorganic-chemistry.org This approach is catalyst-free and proceeds under relatively mild conditions. The proposed mechanism involves the dibromination of the benzylic carbon, followed by the generation of a benzylic radical through oxidative C-H abstraction, formation of a benzoyl bromide, and subsequent hydrolysis to the carboxylic acid. d-nb.infoorganic-chemistry.orgthieme-connect.comresearchgate.net For this compound, this would lead to the formation of Benzyl 3,4-dibromo-5-(carboxy)benzoate. The reaction can be carried out using a fluorescent lamp, or blue or UV LEDs. d-nb.infoorganic-chemistry.org

Another approach utilizes N-Bromosuccinimide (NBS) under photoirradiation in the presence of molecular oxygen. researchgate.net This aerobic oxidation is believed to proceed via a hydroperoxide intermediate, generated by the abstraction of a hydrogen atom from the methyl group by a bromo radical. researchgate.net Other methods for benzylic oxidation include the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) compounds, although these harsh conditions might not be compatible with the ester functionality. d-nb.info Milder, catalytic systems employing cobalt salts with bromide sources in the presence of a radical initiator have also been reported for the aerobic oxidation of substituted toluenes. organic-chemistry.org

The table below summarizes potential conditions for the benzylic oxidation of the methyl group on this compound, based on analogous reactions with substituted toluenes.

| Reagent System | Light Source | Solvent | Temperature | Potential Product |

| Br₂ (2 equiv), H₂O | Fluorescent lamp / Blue LED (454 nm) | Benzotrifluoride | Room Temp. | Benzyl 3,4-dibromo-5-(carboxy)benzoate |

| N-Bromosuccinimide (cat.), O₂ | Photoirradiation | Acetonitrile | Room Temp. | Benzyl 3,4-dibromo-5-(carboxy)benzoate |

| Co(OAc)₂/NaBr/AcOH | N/A | Acetic Acid | 100 °C | Benzyl 3,4-dibromo-5-(carboxy)benzoate |

Reactions of the Bromine Atoms on the Benzoate Ring

The two bromine atoms on the benzoate ring of this compound are valuable handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity accessible from this starting material. The electronic environment of the bromine atoms, influenced by the ester and methyl groups, will affect their relative reactivity.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. nih.govlibretexts.orgmdpi.comresearchgate.net By carefully selecting the reaction conditions, it is possible to achieve either mono- or di-substitution of the bromine atoms. The reactivity of the two bromine atoms may differ due to their electronic and steric environments, potentially allowing for selective functionalization. For instance, in related dibromoheterocycles, selective mono-arylation has been achieved by controlling the stoichiometry of the reagents and reaction conditions. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov This reaction is a powerful tool for the introduction of vinyl groups onto the aromatic ring. Similar to the Suzuki coupling, selective mono- or di-vinylation could potentially be achieved.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine. rug.nllibretexts.orgwikipedia.orgresearchgate.netorganic-chemistry.org This provides a direct route to aniline (B41778) derivatives. The choice of palladium catalyst and ligands is crucial for the success of this transformation, with various generations of catalysts offering broad substrate scope and mild reaction conditions. wikipedia.org

The table below outlines representative conditions for these cross-coupling reactions as they might be applied to this compound, based on established protocols for aryl dibromides.

| Reaction | Catalyst | Ligand | Base | Solvent | Potential Product(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | Mono- or Di-arylated Benzoate |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | Mono- or Di-vinylated Benzoate |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Mono- or Di-aminated Benzoate |

Nucleophilic Aromatic Substitution (SₙAr):

While palladium-catalyzed reactions are generally preferred, direct nucleophilic aromatic substitution of the bromine atoms is also a possibility, particularly if the aromatic ring is sufficiently activated by electron-withdrawing groups. However, given the presence of a methyl group (electron-donating) and a benzyl ester (moderately electron-withdrawing), SₙAr reactions would likely require harsh conditions and strongly activated nucleophiles. In some highly electron-deficient dibromoheterocyclic systems, selective SₙAr with nitrogen and sulfur nucleophiles has been reported. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Benzyl 3,4 Dibromo 5 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The data obtained reveals detailed information about the number and type of atoms, their connectivity, and their spatial relationships.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For Benzyl (B1604629) 3,4-dibromo-5-methylbenzoate, the spectrum is expected to show distinct signals corresponding to the different types of protons present.

Aromatic Protons: The dibromo-substituted benzene (B151609) ring contains two aromatic protons. Due to their distinct positions relative to the bromine and methyl substituents, they would appear as two separate signals, likely as doublets or singlets depending on the coupling constants, in the typical aromatic region (δ 7.0-8.0 ppm).

Benzyl Protons: The two protons of the benzylic CH₂ group are chemically equivalent and would appear as a sharp singlet, typically in the range of δ 5.0-5.5 ppm. The signal is shifted downfield due to the deshielding effect of the adjacent oxygen and phenyl ring.

Methyl Protons: The three protons of the methyl group (CH₃) on the aromatic ring are also equivalent and would produce a singlet signal, usually found in the upfield region around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl 3,4-dibromo-5-methylbenzoate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.5 - 8.0 | Singlet / Doublet | 2H |

| Benzylic CH₂ | ~5.3 | Singlet | 2H |

| Methyl CH₃ | ~2.4 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons and information about their chemical nature (e.g., C=O, aromatic C, aliphatic C).

Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and is expected to appear significantly downfield, typically between δ 160-170 ppm.

Aromatic Carbons: The substituted benzene ring has six aromatic carbons. The carbons bonded to the bromine atoms (C-Br) would be influenced by the heavy atom effect, while the other ring carbons would appear in the usual aromatic range of δ 120-140 ppm.

Benzylic Carbon: The carbon of the benzylic CH₂ group is expected to resonate around δ 65-70 ppm.

Methyl Carbon: The methyl carbon (CH₃) is the most shielded and would appear at the highest field (lowest ppm value), typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~164 |

| Aromatic (C-Br) | ~120 - 125 |

| Aromatic (C-H & C-C) | ~130 - 140 |

| Benzylic (CH₂) | ~67 |

| Methyl (CH₃) | ~21 |

While 1D NMR provides a list of proton and carbon signals, 2D NMR experiments establish the connectivity between them, allowing for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For this molecule, it would primarily confirm the coupling between the two aromatic protons on the main ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals for the benzylic CH₂, methyl CH₃, and aromatic CH groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental composition and to deduce the structure from fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₂Br₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this value would provide unequivocal proof of the compound's elemental composition. The presence of two bromine atoms would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster.

In the mass spectrometer, the ionized molecule (molecular ion) can break apart into smaller, charged fragments. Analyzing these fragments provides a molecular fingerprint and helps confirm the structure.

Key expected fragmentation pathways for this compound would include:

Loss of the Benzyl Group: A very common fragmentation would be the cleavage of the C-O bond to lose a benzyl radical (•CH₂C₆H₅), resulting in a prominent peak corresponding to the [M - 91]⁺ ion (the dibromomethylbenzoyl cation).

Formation of the Tropylium (B1234903) Ion: The benzyl fragment itself can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, which is often a base peak in the spectra of benzyl-containing compounds.

Loss of Bromine: Sequential loss of the two bromine atoms (•Br) from the molecular ion or other fragments would also be observed.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions containing the carbonyl group is another possible pathway.

By analyzing these characteristic fragments, the connectivity of the ester, the benzyl group, and the substituted aromatic ring can be confirmed.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for the structural characterization of this compound by probing the vibrational modes of its constituent bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within this compound. The analysis of its infrared spectrum reveals characteristic absorption bands that correspond to specific vibrational modes.

The most prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester group. For aromatic esters, this peak typically appears in the region of 1730-1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com The conjugation of the carbonyl group with the benzene ring slightly lowers the frequency compared to aliphatic esters. orgchemboulder.comspectroscopyonline.com

The spectrum also displays two or more distinct bands for the C-O stretching vibrations of the ester linkage, which are typically found between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com Specifically, the C-C-O stretching mode for aromatic esters is expected between 1310-1250 cm⁻¹, while the O-C-C stretch is anticipated in the 1130-1100 cm⁻¹ range. spectroscopyonline.com

Vibrations associated with the aromatic rings are also clearly identifiable. The C-H stretching vibrations of the benzene rings give rise to bands at frequencies slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz In-plane C=C stretching vibrations within the aromatic rings produce a series of peaks in the 1600-1400 cm⁻¹ region. vscht.cz The presence of C-Br bonds is indicated by stretching vibrations at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The vibrations of the methyl group (C-H stretching and bending) are also expected in their characteristic regions.

By comparing with analogous compounds such as benzyl benzoate (B1203000) and other substituted benzyl esters, a detailed assignment of the observed frequencies can be made, confirming the molecular structure. scielo.brchemicalbook.comresearchgate.netnist.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C-H Stretch | -CH₃, -CH₂- | ~2980 - 2850 | Medium |

| C=O Stretch | Aromatic Ester | 1730 - 1715 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-C-O Stretch | Ester | 1310 - 1250 | Strong |

| O-C-C Stretch | Ester | 1130 - 1100 | Strong |

| C-Br Stretch | Aryl Halide | 600 - 500 | Medium to Strong |

Raman spectroscopy provides complementary information to FT-IR for the structural analysis of this compound. This technique is particularly sensitive to the vibrations of non-polar bonds and the skeletal framework of the molecule. researchgate.net

The symmetric vibrations of the benzene rings, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum. researchgate.net This can provide valuable information about the substitution pattern on the aromatic ring. The C=C stretching vibrations of the aromatic ring are expected to be prominent in the 1600-1570 cm⁻¹ region. researchgate.net Furthermore, the C-Br stretching vibrations would also be Raman active, offering another probe into the halogen substitution.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by absorptions arising from π→π* transitions within the two aromatic rings (the benzoate and benzyl moieties). up.ac.zahnue.edu.vn

Benzene itself exhibits characteristic absorption bands around 184 nm, 204 nm, and a less intense, structured band centered around 255 nm. libretexts.org The substitution on the benzene rings in this compound significantly influences the position and intensity of these bands. The ester group, methyl group, and bromine atoms all act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands. up.ac.za

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules relative to one another. While the specific crystal structure of this compound is not published, a detailed analysis can be inferred from its close structural analogue, Methyl 3,5-dibromo-4-methylbenzoate.

Based on the analysis of its analogue, Methyl 3,5-dibromo-4-methylbenzoate, the this compound molecule is expected to be largely planar. In the methyl analogue, the root-mean-square (r.m.s.) deviation from the mean plane of all non-hydrogen atoms is minimal, indicating a high degree of planarity. A small dihedral angle is observed between the plane of the benzene ring and the plane of the carboxylate group. For the benzyl ester, the larger benzyl group would introduce another plane (the phenyl ring of the benzyl group), and its orientation relative to the benzoate portion would be a key conformational feature, likely adopting an "L-shape" to minimize steric hindrance, as seen in other benzyl ester crystal structures. nih.gov

Table 2: Crystallographic Data for the Analogue Methyl 3,5-dibromo-4-methylbenzoate

| Parameter | Value | Reference |

| Chemical Formula | C₉H₈Br₂O₂ | nih.gov |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Dihedral Angle (Benzene ring to Carboxylate) | 7.1 (2)° | nih.gov |

| r.m.s. deviation from mean plane | 0.0652 Å | nih.gov |

The crystal packing of this compound would be dictated by a network of weak intermolecular interactions. Drawing from the analysis of Methyl 3,5-dibromo-4-methylbenzoate, several key interactions are anticipated. nih.gov

Weak C-H···Br and C-H···O hydrogen bonds are expected to be significant. In the methyl analogue, these interactions link adjacent molecules into layers. nih.gov Specifically, C-H groups from the aromatic ring and the methyl group can act as hydrogen bond donors to the bromine atoms and the carbonyl oxygen of neighboring molecules.

Additionally, weak intermolecular halogen-oxygen contacts (Br···O) are likely to play a role in the crystal packing, with observed distances around 3.095 Å in the methyl analogue. nih.gov For the benzyl ester, C-H···π interactions involving the phenyl ring of the benzyl group are also highly probable, further stabilizing the crystal lattice and linking the molecular layers together. nih.govresearchgate.net These combined interactions create a stable, three-dimensional supramolecular architecture.

Computational Chemistry and Theoretical Investigations of Benzyl 3,4 Dibromo 5 Methylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that can accurately predict molecular properties. It offers a good balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like Benzyl (B1604629) 3,4-dibromo-5-methylbenzoate.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, which represents the most stable structure. For Benzyl 3,4-dibromo-5-methylbenzoate, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis is also crucial, as the benzyl and benzoate (B1203000) groups can rotate relative to each other, leading to different conformers with varying energies. Computational methods can identify the most stable conformer and the energy barriers between different conformations. In studies of similar substituted benzoic acids, DFT methods with basis sets like B3LYP/6-311++G(d,p) have been effectively used to obtain optimized molecular geometries. orientjchem.org The calculated structural parameters can then be compared with experimental data if available, or used as a basis for further calculations.

A hypothetical optimized structure of this compound would likely show some degree of non-planarity due to steric hindrance between the bulky bromine atoms and the benzyl group. The bond lengths and angles around the benzene (B151609) rings would be influenced by the electronic effects of the substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | ~1.90 |

| C=O Bond Length (Å) | ~1.22 |

| C-O (ester) Bond Length (Å) | ~1.35 |

| C-C (aromatic) Bond Length (Å) | ~1.40 |

| C-O-C Bond Angle (°) | ~115 |

Note: These are illustrative values based on general chemical principles and data from related structures. Actual values would require specific DFT calculations.

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the oxygen atoms of the ester group. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, which can act as electron acceptors.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These are representative values. The actual energies would depend on the level of theory and basis set used in the calculation.

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential.

For this compound, the ESP map would show negative potential (typically colored red or orange) around the electronegative oxygen atoms of the carbonyl group and the bromine atoms, indicating these are regions susceptible to electrophilic attack. mdpi.com Positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl and benzyl groups. mdpi.com This information is valuable for predicting how the molecule will interact with other molecules, including potential sites for non-covalent interactions like hydrogen bonding and halogen bonding. The patterns in the ESP surface can reveal the influence of substituents on the aromatic ring. dtic.mil

Mechanistic Studies through Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

A key aspect of mechanistic studies is the characterization of transition states. A transition state is a high-energy, unstable arrangement of atoms that exists for a fleeting moment as reactants are converted into products. By locating the transition state structure on the potential energy surface, chemists can understand the pathway a reaction follows.

For the formation of this compound, a likely reaction is the esterification of 3,4-dibromo-5-methylbenzoic acid with benzyl bromide. This reaction would likely proceed through a nucleophilic substitution mechanism, possibly an SN2 type reaction. pearson.comkhanacademy.org Computational modeling can be used to find the geometry of the transition state for this reaction, where the oxygen of the carboxylate is forming a bond with the benzylic carbon, and the bromine is simultaneously breaking its bond. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

Once the energies of the reactants, transition state, and products are calculated, the activation energy for the reaction can be determined. The activation energy is the energy barrier that must be overcome for the reaction to occur, and it is a critical factor in determining the reaction rate.

By calculating the activation energies for different possible reaction pathways, it is possible to predict which pathway is more favorable. For instance, in the synthesis of this compound, computational modeling could help determine if the reaction is more likely to proceed via an SN1 or SN2 mechanism by comparing the activation energies of the respective pathways. This information is invaluable for optimizing reaction conditions to favor the desired product.

Molecular Dynamics Simulations

To date, no molecular dynamics (MD) simulations specifically targeting this compound have been published. Such simulations are powerful tools for understanding the dynamic behavior of molecules over time. For a compound like this compound, MD simulations could provide valuable insights into several aspects of its behavior in various environments.

Potential Research Questions Addressable by MD Simulations:

Conformational Analysis: MD simulations could explore the rotational freedom around the ester linkage and the benzyl group, identifying the most stable conformations in different solvents. This is crucial as the three-dimensional shape of a molecule dictates its interactions with other molecules.

Solvation Effects: By simulating the compound in different solvents (e.g., water, organic solvents), researchers could study how the solvent molecules arrange themselves around the solute and how this affects the compound's properties and reactivity.

Interactions with Biomolecules: If this compound were to be investigated for potential biological activity, MD simulations could model its interaction with target proteins or enzymes. drugbank.comchemicalbook.com These simulations can reveal the stability of the binding and the key intermolecular forces involved. drugbank.comchemicalbook.com

A typical MD simulation protocol would involve:

System Setup: Placing the molecule in a simulation box filled with a chosen solvent.

Force Field Selection: Choosing a suitable force field (e.g., GROMOS, AMBER, CHARMM) to describe the interatomic forces.

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a sufficient length of time to collect data on the molecule's trajectory.

Without experimental data, any discussion of the results of such simulations remains purely hypothetical.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the chemical structure of a series of compounds with their reactivity. There are currently no published QSRR studies involving this compound.

A hypothetical QSRR study for a series of related benzyl benzoates could aim to predict their reaction rates for a specific chemical transformation, such as hydrolysis. The general workflow for such a study would be:

Dataset Collection: Synthesizing a series of analogues of this compound with varying substituents and experimentally measuring their reactivity.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that links the descriptors to the observed reactivity. rsc.org

Model Validation: Testing the predictive power of the model on a set of compounds not used in the model development.

Table of Potential Molecular Descriptors for QSRR Studies:

| Descriptor Type | Examples | Information Provided |

| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |

This table illustrates the types of descriptors that would be calculated for this compound and its analogues in a QSRR study.

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. However, no specific predicted or validated spectroscopic data for this compound are available in the searched scientific literature.

Computational methods, particularly Density Functional Theory (DFT), are commonly used to predict various types of spectra:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the compound. These predictions are valuable for confirming experimental assignments.

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be computed to predict the appearance of an IR spectrum. This is useful for identifying characteristic functional group vibrations, such as the carbonyl stretch of the ester group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions can be calculated to predict the wavelengths of maximum absorption (λmax), providing insight into the electronic structure of the molecule.

Table of Theoretically Predicted Spectroscopic Data (Hypothetical):

This table would typically be populated with computationally predicted values for key spectroscopic signals. In the absence of such studies for this compound, it remains empty.

| Spectrum | Predicted Signal | Corresponding Structural Feature |

| ¹H NMR | - | Aromatic Protons, Methyl Protons, Methylene (B1212753) Protons |

| ¹³C NMR | - | Carbonyl Carbon, Aromatic Carbons, Methyl Carbon, Methylene Carbon |

| IR | - | C=O stretch, C-Br stretch, C-O stretch, Aromatic C-H stretch |

Validation of these predicted spectra would require comparison with experimentally obtained data, which is currently unavailable.

Benzyl 3,4 Dibromo 5 Methylbenzoate As a Synthetic Intermediate

Precursor for Advanced Aromatic Systems

The dibromo substitution pattern of Benzyl (B1604629) 3,4-dibromo-5-methylbenzoate makes it an ideal precursor for the synthesis of advanced, highly functionalized aromatic systems. The carbon-bromine bonds are susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

Key Potential Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can selectively replace one or both bromine atoms with aryl, heteroaryl, or alkyl groups. This allows for the construction of complex biaryl or substituted benzene (B151609) structures.

Heck and Sonogashira Couplings: These palladium-catalyzed reactions enable the introduction of alkenyl and alkynyl groups, respectively, by reacting the dibromo-aromatic core with alkenes or terminal alkynes. This is a fundamental strategy for creating conjugated systems.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, converting the aryl bromide functionalities into arylamines by coupling with a wide range of amine nucleophiles.

The benzyl ester group is generally stable under the conditions required for these cross-coupling reactions, allowing the carboxylic acid to remain protected. Subsequent hydrolysis or hydrogenolysis of the ester can then reveal the free carboxylic acid, providing an additional functional group for further diversification.

Building Block for Complex Polybrominated Organic Molecules

Benzyl 3,4-dibromo-5-methylbenzoate serves as a foundational unit for synthesizing more complex polybrominated organic molecules. Such compounds are of interest in materials science (e.g., as flame retardants or components of high-refractive-index polymers) and are analogs of various polybrominated natural products found in marine organisms. nih.govnih.gov

Starting with this dibrominated core, further electrophilic aromatic substitution reactions can be envisioned, although the existing electron-withdrawing bromine atoms would make such reactions challenging. A more common approach would be to use the existing bromine atoms as anchors for building larger molecules, as described in the previous section, while retaining the halogenated nature of the core. For instance, coupling two molecules of a mon-substituted derivative (created via a single Suzuki reaction) could lead to complex, symmetrical, and still heavily brominated dimeric structures.

Intermediate in the Synthesis of Specific Aromatic Carboxylic Acids or Esters

One of the primary roles of this compound is as a protected form of 3,4-dibromo-5-methylbenzoic acid. achemblock.com The benzyl group is a widely used protecting group for carboxylic acids due to its stability across a range of reaction conditions and its susceptibility to mild cleavage.

Synthetic Utility:

Deprotection to the Carboxylic Acid: The benzyl group can be efficiently removed via catalytic hydrogenolysis (H₂ gas with a palladium catalyst). This process is clean and typically high-yielding, liberating the free carboxylic acid, 3,4-dibromo-5-methylbenzoic acid, without disturbing the bromine atoms on the ring.

Transesterification: The benzyl ester can be converted into other esters, such as methyl or ethyl esters, through transesterification. This is typically achieved by heating the compound in the presence of the desired alcohol (e.g., methanol (B129727) or ethanol) with an acid or base catalyst. For example, the synthesis of methyl 3-bromobenzoate is achieved by refluxing 3-bromobenzoic acid in methanol with a catalytic amount of sulfuric acid. chemicalbook.com A similar principle would apply to the transesterification of the title compound.

This synthetic flexibility allows chemists to perform various modifications on the aromatic ring and then, at a later stage, either unmask the carboxylic acid for further reactions (like amide coupling) or convert it to a different ester as required for the final target molecule.

Role in Multi-component Reactions for Novel Chemical Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. ajrconline.org While there is no specific literature detailing the use of this compound in MCRs, its structure suggests potential applications in the design of novel reaction pathways.

Potential MCR Applications:

As a Component in Isocyanide-Based MCRs: Although the Ugi and Passerini reactions typically involve an aldehyde, an amine, a carboxylic acid, and an isocyanide, variations exist. ajrconline.org If the benzyl ester were first hydrolyzed to the corresponding carboxylic acid, 3,4-dibromo-5-methylbenzoic acid could serve as the acid component in these powerful reactions, leading to the rapid assembly of complex, highly substituted amide structures.

In Metal-Catalyzed MCRs: The aryl bromide functionalities could participate in palladium-catalyzed MCRs. For example, a reaction involving the aryl bromide, an alkyne, and another coupling partner could potentially lead to a highly substituted, fused heterocyclic system in a single step.

The development of new MCRs is a continuous effort in organic chemistry, and functionalized building blocks like this compound are valuable for exploring new chemical space and creating diverse molecular libraries. youtube.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of Benzyl (B1604629) 3,4-dibromo-5-methylbenzoate traditionally involves the esterification of 3,4-dibromo-5-methylbenzoic acid with benzyl alcohol. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

One promising avenue is the adoption of "green chemistry" principles. digitellinc.com This could involve replacing hazardous reagents and solvents with more environmentally benign alternatives. For instance, traditional bromination methods often utilize elemental bromine, which is highly toxic and corrosive. wordpress.com Greener approaches could employ reagents like N-bromosuccinimide (NBS) or systems such as hydrogen peroxide and hydrobromic acid (H₂O₂/HBr). wordpress.comacs.orgresearchgate.net The H₂O₂/HBr system is particularly attractive as it generates bromine in situ, minimizing handling risks. researchgate.net

Furthermore, the development of solvent-free reaction conditions or the use of water as a solvent presents a significant step towards sustainability. researchgate.netresearchgate.net Continuous flow microreactors offer a safe and efficient alternative to batch processing for bromination reactions, allowing for precise control over reaction parameters and minimizing waste. researchgate.netnih.gov

Another innovative approach is the direct oxidative coupling of benzyl alcohol. While this has been explored for the synthesis of benzyl benzoate (B1203000), its application to produce substituted analogues like Benzyl 3,4-dibromo-5-methylbenzoate warrants investigation. researchgate.net This could potentially streamline the synthesis by bypassing the need for the pre-functionalized benzoic acid derivative.

Exploration of Catalyst Systems for Enhanced Selectivity and Efficiency

Catalysis is pivotal in optimizing the synthesis of this compound, both in the bromination of the aromatic ring and the subsequent esterification.

For the bromination step, achieving high regioselectivity is crucial. While the directing effects of the methyl and carboxyl groups on the benzene (B151609) ring provide some control, catalyst systems can significantly enhance this. Lewis acids like iron(III) bromide are traditional catalysts for electrophilic aromatic bromination. slideserve.comwordpress.com However, research into solid acid catalysts, such as zeolites or metal oxides, could lead to more recyclable and selective catalytic systems. google.com For example, zinc bromide supported on silica (B1680970) has shown high para-selectivity in the bromination of toluene (B28343). google.com Photocatalysis, using visible light and a catalyst like Ru(bpy)₃Cl₂·6H₂O, offers a mild and efficient method for the monobromination of electron-rich arenes and could be adapted for the controlled dibromination of the starting material. rsc.org

In the esterification of 3,4-dibromo-5-methylbenzoic acid, solid acid catalysts present a green alternative to homogeneous acid catalysts like sulfuric acid. google.com Zirconium-titanium mixed metal oxides have demonstrated high activity in the esterification of various benzoic acids with methanol (B129727) and could be explored for the synthesis of the benzyl ester. mdpi.com Tin(II) compounds are also effective catalysts for esterification, particularly at higher temperatures. google.com Enzymatic catalysis, using lipases, offers a highly selective and environmentally friendly route for ester synthesis, as has been demonstrated for benzyl benzoate. researchgate.netchemicalbook.com

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for process optimization and the development of new synthetic strategies.

The electrophilic aromatic bromination of the precursor, 5-methylbenzoic acid, is a key step. While the classical mechanism involves the formation of a Wheland intermediate (a sigma complex), recent computational studies suggest that the reaction may proceed through an addition-elimination pathway without a stable charged intermediate. rsc.orgchemistryworld.comlibretexts.org Further computational and experimental studies, for example using density functional theory (DFT), could elucidate the precise mechanism for the dibromination of 5-methylbenzoic acid, considering the directing effects of both the methyl and carboxyl groups. rsc.orgnih.gov Such studies can provide insights into the regioselectivity of the reaction and help in designing catalysts that favor the desired 3,4-dibromo isomer.

The esterification mechanism, particularly when using novel catalysts, also warrants investigation. Understanding the interaction of the substrates with the catalyst surface in solid acid catalysis or the active site in enzymatic catalysis can lead to the design of more efficient catalysts.

Design and Synthesis of Chemically Diverse Derivatives for Further Chemical Research

This compound can serve as a scaffold for the synthesis of a wide array of new chemical entities with potentially interesting properties. Future research should focus on the systematic design and synthesis of derivatives.

The bromine atoms on the aromatic ring are versatile functional handles. They can be readily converted to other functional groups through reactions such as Suzuki or Stille cross-coupling, allowing for the introduction of various aryl or alkyl substituents. Nucleophilic aromatic substitution could also be employed to introduce different functionalities.

The ester group can be hydrolyzed to the corresponding benzoic acid, which can then be converted to amides, acid chlorides, or other carboxylic acid derivatives. nih.gov These derivatives could be further functionalized to create a library of compounds for screening in various applications. For example, benzoic acid derivatives have been investigated for their biological activities. mdpi.comnih.gov

The following table outlines potential derivatives and the synthetic strategies to obtain them:

| Derivative Class | Synthetic Approach | Potential Research Area |

| Arylated Derivatives | Suzuki or Stille cross-coupling at the C-Br positions | Materials science, medicinal chemistry |

| Aminated Derivatives | Buchwald-Hartwig amination at the C-Br positions | Medicinal chemistry, agrochemicals |

| Hydroxylated Derivatives | Nucleophilic aromatic substitution of bromide | Intermediate for further synthesis |

| Amide Derivatives | Hydrolysis of the ester followed by amidation | Medicinal chemistry |

| Other Ester Derivatives | Transesterification with different alcohols | Exploring structure-property relationships |

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational chemistry and experimental work is a powerful tool for accelerating chemical research. acs.orgacs.org This integrated approach can be instrumental in advancing the study of this compound.

Computational modeling, particularly DFT, can be used to predict the reactivity and regioselectivity of bromination reactions, guiding the choice of reagents and catalysts to maximize the yield of the desired isomer. rsc.orgacs.orgresearchgate.net Molecular docking and other in silico screening methods can be employed to predict the potential biological activity of designed derivatives, helping to prioritize synthetic targets. mdpi.comnih.govresearchgate.netmdpi.com

Experimental validation of computational predictions is crucial. acs.org For instance, the synthesis and characterization of predicted derivatives and the subsequent evaluation of their properties can provide feedback to refine the computational models. This iterative cycle of prediction, synthesis, and testing can significantly streamline the discovery of new molecules with desired functionalities. nih.govnih.govresearchgate.net

The integration of high-throughput screening with computational design can further accelerate the exploration of the chemical space around this compound, leading to the efficient discovery of novel compounds for a variety of applications.

Featured Recommendations